14-Deoxy-11,12-Didehydroandrographolid

Übersicht

Beschreibung

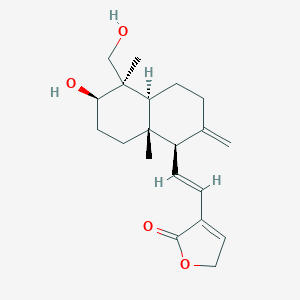

14-Deoxy-11,12-didehydroandrographolide is a diterpene lactone compound isolated from the plant Andrographis paniculata. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects . It is commonly used in traditional medicine, especially in Asian countries, for treating fever and infectious diseases .

Wissenschaftliche Forschungsanwendungen

14-Deoxy-11,12-didehydroandrographolide has a wide range of scientific research applications:

Chemistry: Used as an analytical reference standard in plant materials and commercial products.

Biology: Studied for its antiproliferative and apoptotic effects on cancer cells.

Medicine: Investigated for its potential in treating leukemia, diabetes, and infectious diseases

Industry: Used in the development of new pharmaceuticals and health supplements.

Wirkmechanismus

Target of Action

14-Deoxy-11,12-didehydroandrographolide, a major component of the traditional medicinal plant Andrographis paniculata, has been shown to target various cellular components and signaling pathways. It has been found to interact with Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which play crucial roles in inflammation and immune responses . It also targets the Transforming Growth Factor Beta 1 (TGF-β1) and SMAD family member 2 (Smad2) signaling pathways, which are involved in cellular proliferation, differentiation, and apoptosis .

Mode of Action

14-Deoxy-11,12-didehydroandrographolide interacts with its targets to modulate their activity and induce changes in cellular processes. For instance, it has been shown to suppress the activity of the TLR4/NF-κB and TGF-β1/Smad2 signaling pathways, thereby reducing inflammation and fibrosis . It also inhibits the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein complexes .

Biochemical Pathways

The compound affects several biochemical pathways. It modulates the TLR4/NF-κB and TGF-β1/Smad2 signaling pathways, leading to reduced inflammation and fibrosis . It also impacts the insulin cascade, exhibiting antihyperglycemic activity . Furthermore, it inhibits the quorum sensing pathway in Pseudomonas aeruginosa, preventing biofilm development .

Pharmacokinetics

It is known that related compounds, such as andrographolide, are slightly absorbed into the blood circulation and exhibit poor oral bioavailability . This suggests that 14-Deoxy-11,12-didehydroandrographolide may have similar pharmacokinetic properties.

Result of Action

14-Deoxy-11,12-didehydroandrographolide has been shown to induce robust apoptosis in leukemic cells . It increases the activation of caspase-3 and caspase-9, leading to programmed cell death . It also effectively increases the sub-G0-G1 population in treated cells, indicating cell cycle arrest . In addition, it exerts anti-influenza A virus activity and inhibits the replication of the H5N1 virus .

Action Environment

The action of 14-Deoxy-11,12-didehydroandrographolide can be influenced by various environmental factors. For instance, the compound’s efficacy against influenza A virus was found to be more potent when treatment was initiated at certain time points before infection . .

Biochemische Analyse

Biochemical Properties

14-Deoxy-11,12-didehydroandrographolide has been found to interact with various biomolecules. It inhibits NF-κB activation , a key regulator of immune responses, inflammation, and cell survival. This suggests that 14-Deoxy-11,12-didehydroandrographolide may modulate biochemical reactions by interacting with key signaling proteins.

Cellular Effects

14-Deoxy-11,12-didehydroandrographolide exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It also induces a redox-mediated cell death in THP-1 cells . In type 2 diabetic rats, it has shown antihyperglycemic activity by modulating the expression of insulin cascades .

Molecular Mechanism

The molecular mechanism of 14-Deoxy-11,12-didehydroandrographolide involves inhibiting the activation of NF-κB . It also strongly inhibits H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins . Furthermore, it suppresses the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .

Temporal Effects in Laboratory Settings

In laboratory settings, 14-Deoxy-11,12-didehydroandrographolide has shown to reduce plasma alanine aminotransferase activity and lower hepatic cholesterol accumulation over a period of seven weeks . It also reduced apoptosis by lowering the caspase 3/pro-caspase 3 ratio .

Dosage Effects in Animal Models

In animal models, specifically in mice fed a high-fat and high-cholesterol diet, supplementation with 0.05% and 0.1% 14-Deoxy-11,12-didehydroandrographolide has shown to reduce steatohepatitis and liver injury . The compound also exhibited antihyperglycemic activity in streptozotocin-nicotinamide-induced type 2 diabetic rats .

Subcellular Localization

The subcellular localization of 14-Deoxy-11,12-didehydroandrographolide is not well-defined. Given its interactions with key cellular proteins such as NF-κB, it is likely that it may localize to areas where these proteins are present, potentially influencing its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

14-Deoxy-11,12-didehydroandrographolide can be synthesized from andrographolide, the major bioactive component of Andrographis paniculata. The synthetic route involves the modification of the lactone moiety and the conjugated double bond Δ12(13) . The preparation typically includes steps such as oxidation, reduction, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of 14-Deoxy-11,12-didehydroandrographolide involves the extraction of andrographolide from Andrographis paniculata followed by chemical modifications. The extraction is usually performed using solvents like methanol, followed by purification using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

14-Deoxy-11,12-didehydroandrographolide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include modified diterpene lactones with altered biological activities. For example, oxidation can lead to the formation of more potent anticancer derivatives .

Vergleich Mit ähnlichen Verbindungen

14-Deoxy-11,12-didehydroandrographolide is compared with other similar compounds such as:

Andrographolide: The parent compound with similar but less potent biological activities.

Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.

14-Deoxyandrographolide: Exhibits immunomodulatory and anti-atherosclerotic properties.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of 14-Deoxy-11,12-didehydroandrographolide in its potent anticancer and antidiabetic effects .

Eigenschaften

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAJFVLHDIEHF-CRBRZBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347789 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42895-58-9 | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxy-11,12-dehydroandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

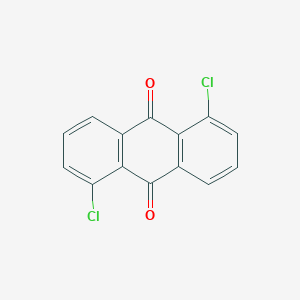

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)

![5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B31376.png)

![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)